5-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-5-oxopentanoic acid
Overview
Description
5-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-5-oxopentanoic acid is a complex organic compound featuring an imidazole ring, a propyl chain, and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of imidazole with a suitable halide, followed by amination and subsequent coupling with a pentanoic acid derivative. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
5-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The propyl chain and pentanoic acid moiety can also interact with various cellular components, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Aminopropyl)imidazole
- 3-(1H-Imidazol-1-yl)propylamine
- 3-(Imidazol-1-yl)propylamine
Uniqueness
5-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(3-imidazol-1-ylpropylamino)-3-methyl-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-10(8-12(17)18)7-11(16)14-3-2-5-15-6-4-13-9-15/h4,6,9-10H,2-3,5,7-8H2,1H3,(H,14,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTZAYWMILMNFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NCCCN1C=CN=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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